4-Hydroxy-N-isopropyl-N-methyltryptamine, commonly referred to as 4-HO-N-isopropyl-N-methyltryptamine, is a derivative of tryptamine featuring a hydroxyl group at the 4-position of the indole ring. Its molecular formula is C₁₄H₁₈N₂O, and it has a molar mass of approximately 232.327 g/mol . The compound is structurally related to psilocin, the active component in magic mushrooms, which contributes to its classification as a serotonergic psychedelic.
The exact mechanism of action of 4-HO-MiPT is not fully understood, but it is believed to be similar to other psychedelic tryptamines like psilocin. Psychedelic effects are thought to be mediated primarily through interaction with the serotonin 2A (5-HT2A) receptor in the brain []. The 5-HT2A receptor is a G protein-coupled receptor involved in various physiological processes, including mood, perception, and cognition. Activation of the 5-HT2A receptor by 4-HO-MiPT disrupts normal signaling pathways, leading to the characteristic alterations in sensory perception, thought processes, and mood associated with the psychedelic experience.
The synthesis of 4-hydroxy-N-isopropyl-N-methyltryptamine involves multiple steps that typically include the modification of precursor compounds. A notable method involves starting from 4-benzyloxyindole, which undergoes several transformations including treatment with oxalyl chloride and isopropylamine to yield intermediate products before being reduced to form the final compound .
4-Hydroxy-N-isopropyl-N-methyltryptamine exhibits serotonergic activity, primarily acting as a partial agonist at serotonin receptors such as 5-HT₂A and 5-HT₁A. This mechanism is similar to that of other psychedelics like psilocin and LSD, leading to altered states of consciousness and potential therapeutic effects in mental health contexts .
The synthesis methods for 4-hydroxy-N-isopropyl-N-methyltryptamine have been documented in various studies. The most common approach follows a multi-step synthetic route starting from easily accessible indole derivatives.
While still under research, potential applications for 4-hydroxy-N-isopropyl-N-methyltryptamine include:
Research on interaction studies involving 4-hydroxy-N-isopropyl-N-methyltryptamine has primarily focused on its pharmacological profile compared to other tryptamines. Studies indicate that its effects are mediated through serotonin receptor pathways, similar to those observed with other psychedelics .
Several compounds share structural similarities with 4-hydroxy-N-isopropyl-N-methyltryptamine. Below is a comparison highlighting their unique features:
Compound Name | Structure Similarity | Notable Effects |
---|---|---|
Psilocin | Hydroxylated tryptamine | Primary psychoactive in mushrooms |
N,N-Dimethyltryptamine | Basic tryptamine structure | Known for intense psychedelic effects |
4-Hydroxy-Dimethyltryptamine | Hydroxylated variant | Similar receptor interactions |
4-Acetoxy-N,N-Dimethyltryptamine | Acetoxy group addition | Psychoactive with different duration |
Miprocin | N-methyl variant | Lesser-known psychedelic |